3-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine
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Overview
Description
3-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyrimidine ring, with a methyl group attached to the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine involves the cyclization of appropriate precursors under specific conditions. For instance, a one-pot synthesis method using a tropine-based dicationic molten salt as an active catalyst has been documented. This method is environmentally friendly and effective, yielding high amounts of the desired product under solvent-free conditions or in ethanol as a green solvent .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. The use of dicationic ionic liquids (DILs) as catalysts has been explored due to their diverse structures, extensive adjustability, and exceptional thermal resistance .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in various substituted triazolopyrimidine derivatives .
Scientific Research Applications
3-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Pyrazolo[3,4-d]pyrimidine: Studied for its potential as a CDK2 inhibitor and its cytotoxic activities against various cancer cell lines.
1,2,4-Triazolo[1,5-c]pyrimidine: Explored for its potential as a therapeutic agent targeting specific enzymes and receptors.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
65267-32-5 |
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Molecular Formula |
C6H6N4 |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
3-methyl-[1,2,4]triazolo[4,3-a]pyrimidine |
InChI |
InChI=1S/C6H6N4/c1-5-8-9-6-7-3-2-4-10(5)6/h2-4H,1H3 |
InChI Key |
KWYDJVFGGRGQOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=CC=N2 |
Origin of Product |
United States |
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